molecular formula C14H19N5O2S B2931744 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034552-45-7

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2931744
CAS No.: 2034552-45-7
M. Wt: 321.4
InChI Key: YXOLKEFXGOVGMZ-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde with pyrrolidine-1-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-carboxamide
  • N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-thiol

Uniqueness

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pyrrolidine-1-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-18-13(9-14(17-18)12-5-4-6-15-10-12)11-16-22(20,21)19-7-2-3-8-19/h4-6,9-10,16H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOLKEFXGOVGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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